Cas no 6339-48-6 (2,5-bis[(dimethylamino)methyl]benzene-1,4-diol)

2,5-bis[(dimethylamino)methyl]benzene-1,4-diol structure
6339-48-6 structure
Product Name:2,5-bis[(dimethylamino)methyl]benzene-1,4-diol
CAS No:6339-48-6
MF:C12H20N2O2
MW:224.299403190613
CID:960086
PubChem ID:95699
Update Time:2025-04-19

2,5-bis[(dimethylamino)methyl]benzene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 2,5-bis[(dimethylamino)methyl]benzene-1,4-diol
    • 2,5-Bis-dimethylaminomethyl-hydrochinon
    • Maybridge1_002097
    • 7B4L97Q8XI
    • AKOS004912666
    • Xylohydroquinone, alpha(sup 2),alpha(sup 5)-bis(dimethylamino)-
    • BDBM52931
    • NSC-43303
    • NSC-38360
    • HMS2790C13
    • NSC43303
    • MLS000849812
    • SMR000455830
    • HMS547H07
    • 2,5-bis(dimethylaminomethyl)benzene-1,4-diol
    • NSC-30187
    • UNII-7B4L97Q8XI
    • Hydroquinone, 2,5-bis((dimethylamino)methyl)-
    • 2,5-Bis((dimethylamino)methyl)-1,4-benzenediol
    • NSC 38360
    • BRN 2807834
    • NSC30187
    • 6339-48-6
    • DTXSID30212795
    • 1,4-BENZENEDIOL, 2,5-BIS((DIMETHYLAMINO)METHYL)-
    • CHEMBL1565767
    • SCHEMBL11127980
    • 4-13-00-02668 (Beilstein Handbook Reference)
    • 2,5-di[(dimethylamino)methyl]benzene-1,4-diol
    • Oprea1_318263
    • CCG-233785
    • 2,5-bis[(dimethylamino)methyl]-hydroquinone
    • 2,5-bis[(dimethylamino)methyl]hydroquinone
    • NCGC00246661-01
    • MFCD00102583
    • cid_95699
    • NSC38360
    • 2,5-Bis((dimethylamino)methyl)hydroquinone
    • Inchi: 1S/C12H20N2O2/c1-13(2)7-9-5-12(16)10(6-11(9)15)8-14(3)4/h5-6,15-16H,7-8H2,1-4H3
    • InChI Key: QAPHUXJGSNSWPK-UHFFFAOYSA-N
    • SMILES: OC1C=C(C(=CC=1CN(C)C)O)CN(C)C

Computed Properties

  • Exact Mass: 224.15200
  • Monoisotopic Mass: 224.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.9Ų

Experimental Properties

  • Density: 1.124
  • Boiling Point: 339.3°C at 760 mmHg
  • Flash Point: 156.3°C
  • Refractive Index: 1.574
  • PSA: 46.94000
  • LogP: 1.22100
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd